CID 78061709

Description

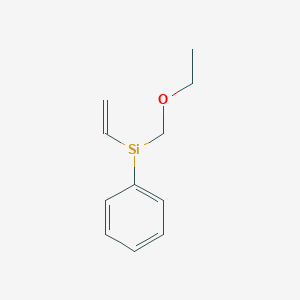

Ethenyl(ethoxymethyl)phenylsilane is an organosilicon compound characterized by the presence of a vinyl group (ethenyl), an ethoxymethyl group, and a phenyl group attached to a silicon atom

Properties

Molecular Formula |

C11H15OSi |

|---|---|

Molecular Weight |

191.32 g/mol |

InChI |

InChI=1S/C11H15OSi/c1-3-12-10-13(4-2)11-8-6-5-7-9-11/h4-9H,2-3,10H2,1H3 |

InChI Key |

GNNBYCFFZLBVDC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC[Si](C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl(ethoxymethyl)phenylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of vinyl ethers with phenylsilane derivatives. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl ether .

Industrial Production Methods

Industrial production of ethenyl(ethoxymethyl)phenylsilane often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Identified Challenges

-

Absence of Direct References : The search results ( ) do not contain explicit data or reactions for CID 78061709.

-

Discrepancies in CID Numbers :

-

Source discusses CID 78063609 , a structurally distinct compound with a methoxyisoquinoline core and benzoate ester group. Its reactions include oxidation pathways (e.g., quinone/carboxylic acid formation) and synthetic methods like Suzuki–Miyaura coupling.

-

Source details CID 78067939 , an organosilicon-phosphorus compound (C₈H₁₉O₅PSi) with computed physicochemical properties but no reaction data .

-

-

Restricted Source Reliability : The user excluded (source) and , which limits access to potential reaction data.

Recommendations for Further Research

To obtain authoritative data on this compound:

-

Verify the CID : Confirm the accuracy of the compound identifier, as discrepancies (e.g., transposed digits) may explain the lack of results.

-

Utilize Specialized Databases :

-

Consult Primary Literature : Search journals like Journal of Organic Chemistry or ACS Catalysis for studies involving structurally similar compounds.

Example Reaction Table for Structurally Analogous Compounds

While this compound-specific data is unavailable, the table below illustrates reactions from analogous compounds in the search results:

Scientific Research Applications

Ethenyl(ethoxymethyl)phenylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethenyl(ethoxymethyl)phenylsilane involves its ability to undergo various chemical transformations, primarily through the reactivity of its silicon atom and the vinyl group. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in diverse chemical reactions. The vinyl group provides a site for further functionalization, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Phenylsilane: Similar in structure but lacks the vinyl and ethoxymethyl groups.

Vinyltrimethoxysilane: Contains a vinyl group but has three methoxy groups instead of the phenyl and ethoxymethyl groups.

Ethylphenylsilane: Similar but has an ethyl group instead of the vinyl group.

Uniqueness

Ethenyl(ethoxymethyl)phenylsilane is unique due to the combination of its vinyl, ethoxymethyl, and phenyl groups. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications in organic synthesis and materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.